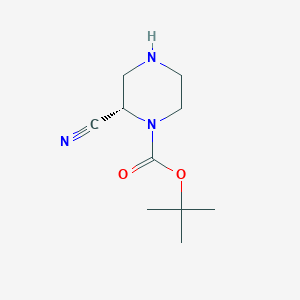

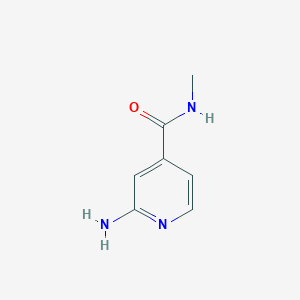

![molecular formula C6H3BrN4O2 B1527620 3-溴-5-硝基-1H-吡唑并[3,4-b]吡啶 CAS No. 1186608-83-2](/img/structure/B1527620.png)

3-溴-5-硝基-1H-吡唑并[3,4-b]吡啶

描述

“3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis involved dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF, then heating at 60 °C and stirring for 12 hours .科学研究应用

癌症治疗中的TRK抑制

吡唑并[3,4-b]吡啶衍生物已被确定为强效的肌球蛋白受体激酶(TRK)抑制剂 。TRK对细胞的增殖和分化至关重要,其过表达或持续激活会导致癌症。 通过抑制TRK,这些化合物可以阻止多种癌症的进展,包括结直肠癌、非小细胞肺癌、胶质母细胞瘤和头颈部鳞状细胞癌 .

TRK抑制剂的合成

吡唑并[3,4-b]吡啶衍生物的合成涉及支架跃迁和计算机辅助药物设计,导致产生对TRKA具有显著抑制活性的化合物 。 例如,一种合成的化合物显示出56 nM的IC50值,表明其在癌症治疗方面具有巨大潜力 .

中枢神经系统药物的开发

吡唑并[4,3-b]吡啶的结构类似物是开发针对中枢神经系统的药物的重要底物 。这些化合物可以被修饰以增强其对各种神经疾病的疗效和特异性。

抗病毒药物研究

吡唑并[3,4-b]吡啶衍生物已被证明具有作为潜在抗病毒剂的潜力 。它们与病毒蛋白相互作用的能力可以用来开发治疗病毒感染的新方法。

抗炎应用

吡唑并[3,4-b]吡啶衍生物的抗炎特性使其成为治疗炎症性疾病的候选药物 。该领域的研究可能会导致针对以炎症为特征的疾病的新疗法。

肿瘤学和肿瘤治疗

这些化合物已在肿瘤学领域得到研究,特别是在肿瘤治疗中 。其作用机制可能涉及抑制细胞增殖和诱导癌细胞凋亡。

心血管疾病治疗

研究表明,吡唑并[3,4-b]吡啶衍生物可用于治疗心血管疾病 。它们与心脏蛋白的相互作用可以为新的治疗方法提供基础。

抗菌药物开发

这些衍生物的抗菌特性正在研究中,以开发新的抗菌药物 。这项研究在抗生素耐药性时代尤为重要。

作用机制

Target of Action

The primary targets of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . For instance, one of the derivatives of this compound, referred to as compound C03, showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Biochemical Pathways

Upon activation, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

The compound C03, a derivative of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The result of the action of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is the inhibition of the proliferation of certain cell lines. For example, compound C03 inhibited the proliferation of the Km-12 cell line .

未来方向

属性

IUPAC Name |

3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKTUBBDMTVCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720955 | |

| Record name | 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186608-83-2 | |

| Record name | 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

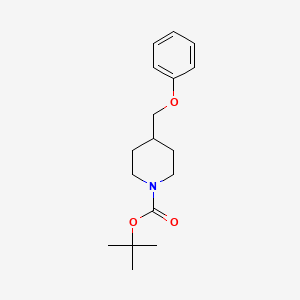

![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)

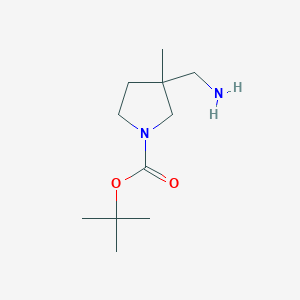

![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)

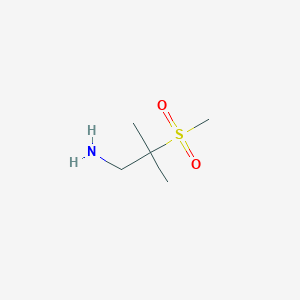

![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)

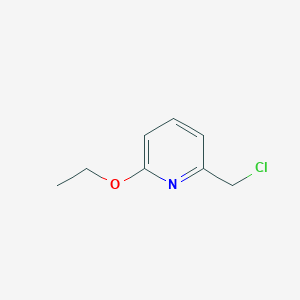

![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)

![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)

![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)

![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)